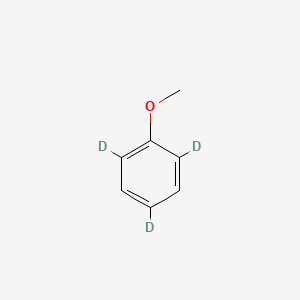

Anisole-2,4,6-d3

Description

The Role of Site-Specific Deuterium (B1214612) Labeling in Mechanistic Elucidation

One of the most significant applications of site-specific deuteration is in the study of the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. nih.gov Since the C-D bond is stronger than the C-H bond, reactions that involve the breaking of this bond will proceed more slowly for the deuterated compound. By measuring the KIE, chemists can determine whether the cleavage of a specific C-H bond is part of the rate-determining step of the reaction. nih.govacs.org This information is crucial for optimizing reaction conditions and designing more efficient synthetic routes. uva.es

Furthermore, deuterated compounds are instrumental in simplifying complex NMR (Nuclear Magnetic Resonance) spectra. The absence of proton signals from the deuterated positions allows for a clearer interpretation of the remaining signals, aiding in the structural elucidation of complex molecules. synmr.in

Distinctive Contributions of Anisole-2,4,6-d3 to Isotopic Probe Chemistry

This compound has proven to be a particularly useful isotopic probe in a variety of research areas. Its primary applications are in mass spectrometry (MS) and kinetic isotope effect (KIE) studies. In mass spectrometry, the use of deuterated standards like this compound can reduce background noise and improve the accuracy of quantitative analyses. cymitquimica.com

A notable example of its application is in the study of bromination reactions. In a study on the kinetics and mechanism of the bromination of anisole (B1667542), researchers used this compound to investigate the reaction in aqueous acetic acid. niscpr.res.in They observed a primary kinetic isotope effect, which provided evidence for the mechanism of bromination by different bromine species. niscpr.res.in

Theoretical studies have also utilized deuterated anisole as a model to understand hydrogen and deuterium transfer reactions, which are fundamental in many biological and chemical processes. acs.org For instance, it has been used as a model for understanding the mechanisms of deuterium-labeled drugs. acs.org These computational studies, in conjunction with experimental data, provide a comprehensive picture of the reaction dynamics and the role of quantum mechanical effects. acs.org

The selective deuteration of aromatic compounds like anisole is an active area of research, with new methods being developed to achieve high levels of specificity. nih.gov These advancements continue to expand the utility of compounds like this compound in elucidating complex chemical and biological processes.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇D₃H₅O | sigmaaldrich.com |

| Molecular Weight | 111.16 g/mol | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 2567-25-1 | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 154 °C | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | -37 °C | sigmaaldrich.comsigmaaldrich.com |

| Density | 1.022 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Isotopic Purity | 98 atom % D | sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trideuterio-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i2D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOXTESZEPMUJZ-UJESMPABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1)[2H])OC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480549 | |

| Record name | Anisole-2,4,6-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2567-25-1 | |

| Record name | Anisole-2,4,6-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anisole-2,4,6-d3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Fidelity of Anisole 2,4,6 D3

Strategies for Regioselective Deuterium (B1214612) Incorporation in Aromatic Systems

The selective incorporation of deuterium into specific positions on an aromatic ring is a fundamental challenge in synthetic chemistry. For electron-rich aromatic systems like anisole (B1667542), where the methoxy (B1213986) group (-OCH3) is an activating, ortho-para directing group, electrophilic aromatic substitution is the most common and effective strategy.

Several methods have been developed for the regioselective deuteration of activated aromatic compounds:

Acid-Catalyzed Hydrogen/Deuterium (H/D) Exchange: This is a widely used and often cost-effective method. In the presence of a strong deuterated acid catalyst (e.g., DCl, D2SO4) and a deuterium source, typically deuterium oxide (D2O), the aromatic ring undergoes electrophilic substitution. The methoxy group in anisole strongly activates the ortho (2,6) and para (4) positions, facilitating the exchange of hydrogen for deuterium at these sites with high selectivity.

Metal-Free Catalysis: Recent advancements have led to metal-free catalytic systems for H/D exchange. For instance, tris(pentafluorophenyl)borane (B72294) has been reported as an effective catalyst for the deuteration of electron-rich aromatic compounds using deuterium oxide. tcichemicals.comtcichemicals.com This approach offers a milder alternative to strong acids.

Transition-Metal Catalysis: While often employed for less activated or specifically directed C-H activation, transition metals like rhodium can catalyze H/D exchange. acs.org These methods can offer high regioselectivity, often directed by a functional group on the substrate, though for a highly activated system like anisole, simpler methods are typically sufficient.

The choice of strategy depends on factors such as substrate compatibility, desired deuterium incorporation levels, and scalability. For anisole, its inherent electronic properties make it highly amenable to electrophilic deuteration at the 2, 4, and 6 positions.

| Strategy | Deuterium Source | Catalyst/Reagent | Key Features |

| Acid-Catalyzed H/D Exchange | D₂O | DCl, D₂SO₄, CF₃COOD | Cost-effective; high regioselectivity for activated rings. researchgate.net |

| Metal-Free Catalysis | D₂O | Tris(pentafluorophenyl)borane | Mild conditions; avoids heavy metal contamination. tcichemicals.comtcichemicals.com |

| Transition-Metal Catalysis | D₂O | Rhodium(III) complexes | High selectivity, often guided by directing groups. acs.org |

Advanced Synthetic Pathways to Anisole-2,4,6-d3

The synthesis of this compound leverages the principles of regioselective deuteration on a highly activated aromatic ring. A primary and effective method involves the direct acid-catalyzed hydrogen-deuterium exchange on non-deuterated anisole.

A typical synthetic procedure would involve stirring anisole in an excess of deuterium oxide (D2O) with a catalytic amount of a strong deuterated acid, such as deuterated sulfuric acid (D2SO4) or trifluoroacetic acid-d (CF3COOD). The reaction is often heated to facilitate the exchange. The strong activating effect of the methoxy group directs the electrophilic deuterium cation (D+) preferentially to the electron-rich ortho and para positions. By using a large excess of D2O and allowing sufficient reaction time, high levels of deuterium incorporation at the 2, 4, and 6 positions can be achieved, yielding this compound. The product can then be isolated through standard workup procedures, such as extraction and distillation.

This direct exchange method is efficient due to the high reactivity of the anisole ring at the target positions, making it a practical and straightforward pathway to the desired isotopically labeled compound.

Verification of Isotopic Purity and Positional Integrity in Deuterated Anisole Analogues

Confirming the successful synthesis of this compound requires rigorous analytical verification to determine both the isotopic purity (the percentage of molecules containing the desired number of deuterium atoms) and the positional integrity (confirmation that the deuterium atoms are in the correct 2,4,6-positions). A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this characterization. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for confirming the positional integrity of the deuterium labels.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the 2, 4, and 6 positions of the aromatic ring should be significantly diminished or absent. The remaining signals would be from the meta-protons (positions 3 and 5) and the methoxy group protons. The integration of the residual ortho and para proton signals relative to the meta-protons provides a quantitative measure of deuterium incorporation at the specific sites.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum of this compound should show a distinct signal in the aromatic region corresponding to the chemical shift of the 2, 4, and 6 positions, confirming the location of the deuterium labels. nih.govsigmaaldrich.com

¹³C NMR (Carbon-13 NMR): The incorporation of deuterium causes a characteristic isotopic shift on the signal of the directly attached carbon atom. Furthermore, the C-D coupling patterns can be observed. In the proton-decoupled ¹³C NMR spectrum of this compound, the signals for C2, C4, and C6 will appear as triplets (due to coupling with the spin-1 deuterium nucleus) and will be shifted slightly upfield compared to unlabeled anisole. This provides definitive proof of the deuteration positions. nih.gov

The combination of these techniques provides a comprehensive characterization, ensuring both the high isotopic purity and the precise regiochemical placement of deuterium atoms in the final product. rsc.orgnih.gov

| Analytical Technique | Information Provided | Expected Result for this compound |

| Mass Spectrometry (MS) | Isotopic enrichment, overall deuterium incorporation | Major peak at M+3 (approx. 111.16 Da). nih.govsigmaaldrich.com |

| ¹H NMR | Positional integrity, quantification of H vs. D | Disappearance or significant reduction of signals for protons at positions 2, 4, and 6. |

| ²H NMR | Direct detection and location of deuterium | Signal in the aromatic region corresponding to the 2, 4, and 6 positions. nih.govsigmaaldrich.com |

| ¹³C NMR | Positional integrity, C-D coupling | Upfield shift and triplet splitting for carbons at positions 2, 4, and 6. nih.gov |

Spectroscopic Characterization and High Resolution Analytical Applications

Mass Spectrometry (MS) as a Quantitative and Mechanistic Tool

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The distinct mass of Anisole-2,4,6-d3 compared to its unlabeled counterpart allows for its effective use in quantitative and mechanistic studies.

Stable isotope dilution (SID) is a highly accurate method for quantifying compounds. In this technique, a known amount of an isotopically labeled compound, such as this compound, is added to a sample as an internal standard. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they co-elute during chromatographic separation and experience similar ionization efficiencies in the mass spectrometer. This allows for precise quantification by comparing the signal intensities of the analyte and the isotopically labeled standard, correcting for any sample loss during preparation or analysis.

For instance, deuterated internal standards are crucial in the analysis of trace contaminants in food and beverages, such as the determination of 2,4,6-trichloroanisole (B165457) (TCA) in wine. The use of a deuterated standard like 2[H]5TCA enables quantification with low limits of detection and good precision. acs.org Similarly, this compound can be employed as an internal standard for the quantification of anisole (B1667542) and related compounds in various matrices.

The isotopic label in this compound makes it an excellent non-radioactive tracer for studying reaction mechanisms and metabolic pathways. By tracking the deuterium (B1214612) atoms, researchers can elucidate the fate of the molecule in complex chemical or biological systems. For example, it can be used to investigate rearrangement reactions in organocadmium compounds. core.ac.uk

Mass defect analysis is another application where deuterated compounds like this compound are beneficial. The mass defect is the difference between the exact mass of a molecule and its nominal mass. Since deuterium has a different mass defect than hydrogen, deuterated compounds can be distinguished from naturally occurring isobaric interferences in high-resolution mass spectrometry, aiding in compound identification and structural elucidation.

A significant advantage of using deuterated compounds in mass spectrometry is the reduction of background noise. The mass of this compound is shifted by three mass units (M+3) compared to unlabeled anisole. sigmaaldrich.com This shift moves the signal of interest to a region of the mass spectrum with lower chemical noise, as naturally occurring compounds are less likely to have the same mass. This results in an improved signal-to-noise ratio and enhanced sensitivity, which is particularly important for trace analysis. Tandem mass spectrometry (MS/MS) techniques further reduce background noise by isolating the precursor ion and analyzing its specific fragment ions, leading to highly selective and sensitive detection. acs.orgresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The substitution of hydrogen with heavier deuterium atoms in this compound leads to predictable and measurable shifts in its vibrational frequencies, providing a unique isotopic fingerprint.

The vibrational frequency of a chemical bond is dependent on the masses of the atoms involved. Replacing hydrogen with deuterium, which has approximately twice the mass, results in a significant decrease in the frequency of the C-D stretching and bending vibrations compared to the corresponding C-H vibrations. libretexts.org This isotopic shift is a key feature in the vibrational spectrum of this compound, allowing for the clear identification and tracking of the deuterated positions within the molecule. These shifts can be analyzed to understand molecular structure, bonding, and intermolecular interactions. rsc.orgrsc.org Theoretical calculations can be used to predict these vibrational shifts, aiding in the interpretation of experimental spectra. researchgate.net

| Vibrational Mode | Unlabeled Anisole (cm⁻¹) | This compound (cm⁻¹) |

| Aromatic C-H Stretch | ~3000-3100 | - |

| Aromatic C-D Stretch | - | ~2200-2300 |

| Methyl C-H Stretch | ~2850-2960 | ~2850-2960 |

Note: The table provides approximate frequency ranges and is intended for illustrative purposes. Actual values can vary based on the specific molecular environment and spectroscopic conditions.

The use of deuterated compounds like this compound can lead to enhanced spectral resolution in certain applications. The distinct separation of C-D vibrational bands from C-H bands simplifies complex spectra and reduces band overlap, allowing for more accurate analysis of individual vibrational modes. In some cases, the narrower bandwidth of C-D vibrations compared to C-H vibrations can also contribute to improved resolution. libretexts.org Furthermore, in techniques like Raman spectroscopy, the reduction of background fluorescence can sometimes be achieved by shifting the excitation wavelength, and the well-defined isotopic shifts in this compound can aid in distinguishing its Raman signals from interfering species, thereby improving the signal-to-noise ratio. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

Deuterium as a Probe for Aromatic Ring Conformational Dynamics

Deuterium (²H) NMR spectroscopy is a powerful technique for probing the conformational dynamics of molecules. In the case of this compound, the deuterium labels on the aromatic ring act as sensitive probes to its orientation and motion. When studied in anisotropic environments, such as liquid crystals, the deuterium nuclei give rise to quadrupole splittings in the NMR spectrum. These splittings are dependent on the orientation of the C-²H bonds relative to the external magnetic field.

Analysis of these quadrupolar splittings provides detailed information about the average orientation and dynamics of the anisole ring. nih.gov While comprehensive studies specifically on the complete dynamics of this compound using this method are not extensively documented in the provided results, the principles of ²H NMR in similar deuterated aromatic systems are well-established. For instance, in studies of deuterated 3-methyl-indole, ab initio calculations of the electric field gradient tensor for each C-²H bond were crucial for accurately interpreting the ²H-NMR spectra and determining the ring's tilt and order parameter. nih.gov This highlights the importance of considering all tensor elements, not just the principal component, for a precise analysis of aromatic ring dynamics. nih.gov

Elucidation of Intramolecular Interactions via Deuterium Substitution

Deuterium substitution can subtly influence intramolecular interactions, and these effects can be observed using NMR spectroscopy. researchgate.netacs.org This phenomenon, known as the deuterium isotope effect on chemical shifts, arises from the different zero-point vibrational energies of C-H and C-D bonds, which can affect molecular geometry and electron distribution. mdpi.comnih.gov

In the context of this compound, the deuterium atoms at the ortho and para positions can influence the electronic environment of the remaining protons and the methoxy (B1213986) group. While direct studies on this compound were not found, research on other deuterated compounds shows that deuterium substitution can weaken intramolecular hydrogen bonds. researchgate.net Theoretical studies on a deuterated drug model indicated that deuterium substitution weakens the intramolecular hydrogen-bonded interaction in the enol form. researchgate.net This suggests that in this compound, similar subtle electronic effects could be present and potentially elucidated through high-resolution NMR studies by comparing its spectrum to that of non-deuterated anisole.

Electronic Spectroscopy and Photophysical Dynamics of this compound

Laser-Induced Fluorescence (LIF) Spectroscopy for Vibronic Structure Analysis

Laser-induced fluorescence (LIF) spectroscopy is a high-resolution technique used to study the vibronic (vibrational and electronic) structure of molecules in their electronically excited states. wssu.edu For this compound, LIF spectroscopy can be employed to probe the S₁ ← S₀ electronic transition. By exciting the molecule with a tunable laser and detecting the subsequent fluorescence, a detailed spectrum of the vibronic levels in the S₁ state can be obtained.

Studies on anisole and its deuterated isotopomers have utilized LIF to assign fundamental vibrations in the ground (S₀) and first excited (S₁) states. acs.orgresearchgate.net The deuteration in this compound leads to shifts in the vibrational frequencies due to the heavier mass of deuterium. These isotopic shifts are invaluable for the definitive assignment of vibrational modes, particularly those involving the motion of the substituted ring positions. High-resolution LIF experiments on related systems, like the anisole-water complex, have revealed detailed structural information and dynamics. acs.org While specific LIF data for this compound was not found in the search results, the methodology is directly applicable and would provide crucial data on its S₁ state vibronic structure.

Table 1: Illustrative Vibrational Frequencies for Anisole (Hypothetical Data for this compound)

| Mode | Anisole (cm⁻¹) | This compound (cm⁻¹) | Assignment |

|---|---|---|---|

| ν₁ | ~3070 | ~2280 | C-H/C-D stretch |

| ν₈ₐ | ~1600 | ~1590 | Ring C-C stretch |

| ν₁₂ | ~1030 | ~1020 | Ring breathing |

| ν₁₀ₐ | ~520 | ~500 | Out-of-plane ring deformation |

Note: This table is illustrative and based on general principles of isotopic substitution. Actual experimental values would require specific LIF studies on this compound.

Investigation of Internal Vibrational Redistribution (IVR) and Photodissociation Pathways

Following electronic excitation, molecules can undergo various relaxation processes, including Internal Vibrational Redistribution (IVR) and photodissociation. IVR is the process by which vibrational energy flows from an initially excited mode to other vibrational modes within the molecule. arxiv.orgfrontiersin.org The rate and pathways of IVR are crucial for understanding subsequent photochemical events. nih.gov Studies on anisole have proposed an equivalent IVR rate to characterize its deactivation processes. researchgate.net

Photodissociation of anisole has been studied at various wavelengths, with CH₃ elimination being a significant channel. nih.gov The photodissociation dynamics can proceed through different pathways, including dissociation from a repulsive excited state or from the ground electronic state after internal conversion. nih.govresearchgate.net Deuteration in this compound can influence both IVR and photodissociation dynamics. The change in vibrational state densities and coupling strengths upon deuteration can alter IVR rates. researchgate.net While specific studies on IVR and photodissociation of this compound were not identified, research on similar molecules like deuterated p-difluorobenzene shows that deuteration can lower the IVR threshold due to an increase in vibrational state density. researchgate.net

Resonant Two-Photon Ionization (R2PI) and Threshold Ionization Spectroscopies of Anisole-d3 Complexes

Resonant two-photon ionization (R2PI) is a highly sensitive and selective technique for studying the spectroscopy of jet-cooled molecules and their complexes. marquette.edursc.org In an R2PI experiment, a first photon excites the molecule to a specific rovibronic level in an excited electronic state (S₁), and a second photon ionizes the molecule. By scanning the wavelength of the first laser, a spectrum of the S₁ state is obtained. This technique has been extensively used to study anisole and its complexes with various partners like argon, water, and ammonia (B1221849). rsc.orgmarquette.educolab.ws

Threshold ionization techniques, such as Mass-Analyzed Threshold Ionization (MATI) and Zero Electron Kinetic Energy (ZEKE) spectroscopy, provide high-resolution spectroscopic information about the cation. rsc.orgpsu.edu These methods involve the pulsed field ionization of high-n Rydberg states, allowing for the precise determination of ionization potentials and cationic vibrational frequencies. rsc.orgmarquette.edu

Studies on Anisole-d₃ complexes, such as with water, have been performed, revealing structural changes upon isotopic substitution. acs.orgacs.org For instance, the structure of the anisole-d₃-water complex can differ from its non-deuterated counterpart. acs.org High-resolution electronic spectroscopy of anisole-d₃ isotopomers has been conducted, providing valuable data on their excited states. wssu.edu R2PI and MATI studies on complexes of anisole with argon have determined binding energies and ionization potentials. rsc.orgrsc.org While a comprehensive R2PI and threshold ionization study focused solely on this compound was not found, the existing research on other deuterated anisole species and their complexes demonstrates the power of these techniques to elucidate detailed structural and energetic information. acs.orgrsc.org

Table 2: Spectroscopic Data for Anisole and its Argon Complex from R2PI and MATI Studies

| Species | S₁ ← S₀ Origin (cm⁻¹) | Adiabatic Ionization Potential (cm⁻¹) | Dissociation Energy D₀ (S₀) (cm⁻¹) |

|---|---|---|---|

| Anisole | 36399 | 66399 | - |

| Anisole-Ar | 36386 (red shift of 13 cm⁻¹) | 66203 (red shift of 196 cm⁻¹) | 385 ± 5 |

Source: Data derived from studies on non-deuterated anisole-Ar complexes. rsc.org

Kinetic Isotope Effect Kie Studies and Reaction Mechanism Elucidation

Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects in Hydrogen/Deuterium Transfer Reactions

Anisole-2,4,6-d3 is instrumental in distinguishing between primary and secondary kinetic isotope effects (KIEs) in reactions involving the transfer of hydrogen or deuterium. Theoretical studies on the hydrogen/deuterium transfer from anisole (B1667542) to methoxy (B1213986) radicals have utilized deuterated anisole to model the behavior of deuterium-labeled drugs. nih.gov These computational studies, which consider the nuclear quantum effects of protons and deuterons, have calculated primary and secondary KIEs that align well with experimental data. nih.govacs.org The presence of a significant primary deuterium KIE is often evidence that hydrogen abstraction is at least partially rate-limiting. researchgate.net In the bromination of anisole and this compound, the absence of a primary kinetic isotope effect (a kH/kD value of ~1.0) in both uncatalyzed and catalyzed reactions indicates that the breaking of the C-H (or C-D) bond is not the slowest step. niscpr.res.in However, an increase in the kinetic isotope effect has been observed in the presence of potassium bromide. niscpr.res.in

Elucidation of Rate-Determining Steps and Transition State Structures

By examining the KIE, the rate-determining step (RDS) of a reaction can be identified. acenet.edu The RDS is the slowest step in a multistep reaction and has the highest activation energy. acenet.edu In many electrophilic aromatic substitution reactions, the initial attack of the electrophile on the aromatic ring is the slow, rate-determining step because it disrupts the aromaticity of the ring. masterorganicchemistry.com The subsequent deprotonation to restore aromaticity is a fast step. masterorganicchemistry.com

Theoretical studies on hydrogen and deuterium transfer reactions involving deuterated anisole have shown that there are geometrical differences in the intermediates and transition states due to the H/D isotope effect. nih.govacs.org These differences are attributed to the distinct nuclear quantum effects of protons and deuterons. nih.govacs.org Computational models have been effectively used to analyze these H/D isotope effects and understand the reaction mechanisms. nih.govacs.org

Investigation of Nuclear Quantum Effects in Reaction Dynamics

Nuclear quantum effects (NQEs), such as zero-point energy and tunneling, play a crucial role in chemical reactions, particularly those involving the transfer of light particles like protons and deuterons. researchgate.netchemrxiv.org this compound provides an excellent substrate for studying these effects. nih.govacs.org Computational approaches that directly incorporate NQEs have been shown to be powerful tools for analyzing the H/D isotope effect in hydrogen and deuterium transfer reactions. nih.govacs.org These methods reveal that the geometrical and electronic structures of molecules can be altered by isotopic substitution, which in turn affects reaction dynamics. nih.govacs.orgresearchgate.net

Application to Electrophilic Aromatic Substitution (EAS) Mechanisms

Anisole readily undergoes electrophilic aromatic substitution (EAS) due to the electron-donating nature of the methoxy group, which activates the aromatic ring and directs incoming electrophiles to the ortho and para positions. wikipedia.orglibretexts.org The rate-determining step in EAS reactions is typically the formation of the positively charged intermediate, known as a sigma complex or arenium ion. libretexts.orgmnstate.edu

A combined computational and experimental study on the chlorination of anisole challenged the traditional view that arenium ions are mandatory intermediates in all EAS reactions. pnas.org Instead, an addition-elimination pathway was found to be energetically favored in nonpolar solvents. pnas.org This alternative mechanism also accounts for the observed ortho and para product distribution. pnas.org Studies on the bromination of this compound in aqueous acetic acid showed no primary kinetic isotope effect, supporting a mechanism where the formation of a sigma-complex is the slow step, followed by a rapid loss of a proton or deuteron. niscpr.res.in

Deuterated Anisole in Thermal Decomposition and Pyrolysis Pathway Analysis

The pyrolysis of anisole and its deuterated isotopologues, including d3-anisole, has been investigated to understand the formation of aromatic compounds and radical intermediates at high temperatures. acs.orgresearchgate.net The initial step in the thermal decomposition of anisole is the cleavage of the methyl group to produce a phenoxy radical. acs.orgresearchgate.netaip.org This is followed by the elimination of carbon monoxide to form a cyclopentadienyl (B1206354) radical. acs.orgresearchgate.net At higher temperatures, the cyclopentadienyl radical can decompose further. acs.orgresearchgate.net

Studies using deuterated anisoles have helped to confirm these reaction pathways and identify the origins of various products. For example, the pyrolysis of d3-anisole (C6H5OCD3) was used to gain insight into competing reaction pathways. acs.org The detection of specific radical intermediates confirms the stepwise nature of the decomposition process. acs.orgresearchgate.net

Computational Chemistry and Theoretical Modeling of Anisole 2,4,6 D3 Systems

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and energetics of Anisole-2,4,6-d3. These calculations can predict molecular geometries, orbital energies, and the energies of different electronic states.

High-level quantum mechanical calculations have been used to compare the properties of anisole (B1667542) and its deuterated variants. researchgate.net For instance, DFT calculations with dispersion corrections (DFT-D3) using the B-LYP functional and a def2-QZVP basis set have been employed to study the structure and energetics of anisole complexes. rsc.org Such studies often involve geometry optimizations to find the most stable conformations and frequency calculations to ensure they correspond to true energy minima. acs.orgijrte.org The inclusion of dispersion corrections, like Grimme's D3, is crucial for accurately describing the non-covalent interactions that are often present in these systems. acs.orgacs.org

Theoretical studies have also explored the energetics of various conformers and their complexes. For example, in the anisole–(CO2)2 complex, a search for the global minimum on the potential energy surface was performed using molecular dynamics, followed by optimization of the lowest energy structures with DFT-D3. rsc.org These calculations help in understanding the relative stabilities of different isomers and their interconversion pathways.

Prediction and Validation of Spectroscopic Signatures

Computational methods are essential for predicting and interpreting the spectroscopic signatures of molecules like this compound. Theoretical calculations can simulate various types of spectra, including vibrational (infrared and Raman) and electronic absorption spectra.

The assignment of fundamental vibrations in the S0 (ground) and S1 (first excited) electronic states of anisole-d3 has been supported by quantum chemical model calculations. rsc.org These calculations, combined with experimental data from techniques like Resonance Enhanced Multiphoton Ionization (REMPI), allow for a detailed assignment of vibrational modes. rsc.org For example, the low-frequency Raman spectra of solid anisole and anisole-d3 have been recorded and compared with calculated frequencies to understand the effects of deuteration on torsional modes. researchgate.net

Theoretical simulations of electronic spectra, often using Time-Dependent DFT (TD-DFT), help in understanding the nature of electronic transitions. researchgate.net These calculations can predict the energies and intensities of electronic transitions, aiding in the interpretation of experimental UV-Vis spectra. The combination of experimental high-resolution electronic spectroscopy and ab initio calculations has provided a clearer understanding of the S1 properties of deuterated anisole species. researchgate.net

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Anisole and Anisole-d3

| Mode | Anisole (Experimental) researchgate.net | Anisole-d3 (Experimental) researchgate.net | Description |

| Phenyl Torsion | 148 | 133 | Torsional motion of the phenyl group. |

| Methyl Torsion | 285 | 183 | Torsional motion of the methyl group. |

Molecular Dynamics Simulations for Reaction Pathways and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of reaction pathways and intermolecular interactions over time. For this compound, MD simulations can reveal how the molecule interacts with its environment and how chemical reactions proceed.

MD simulations have been used to search the conformational space of anisole complexes. For the anisole–(CO2)2 complex, a 200 ns MD simulation at the SCC-DFTB-D level was used to generate a wide range of structures, which were then further analyzed using higher-level DFT methods. rsc.org This approach is crucial for identifying the most stable and relevant conformations of flexible molecular systems.

While direct MD simulations on the reaction pathways of this compound are not extensively reported in the provided context, the principles are applicable. Such simulations would involve setting up a system with reactants and monitoring their trajectories to observe the formation of transition states and products. This can provide insights into reaction mechanisms, such as the thermal decomposition of anisole, which involves radical chemistry. aablocks.com

Analysis of Potential Energy Surfaces (PES) and Transition States

The analysis of potential energy surfaces (PES) is fundamental to understanding chemical reactivity. The PES maps the energy of a system as a function of its geometry, with minima corresponding to stable molecules and saddle points corresponding to transition states.

Theoretical studies on anisole complexes often involve mapping out the PES to understand the stability of different isomers and the barriers to their interconversion. acs.orgnih.gov For example, in the anisole-water complex, computational results have helped to suggest a mechanism for proton/deuteron exchange involving a bifurcated transition state. acs.orgnih.gov

In the context of chemical reactions, such as the chlorination of anisole, computational modeling has been used to identify transition states and intermediates. pnas.orgpnas.org These calculations can challenge long-held mechanistic assumptions by revealing alternative, lower-energy pathways. For instance, studies have suggested that some electrophilic aromatic substitutions may proceed via a concerted mechanism rather than through a distinct arenium ion intermediate. pnas.orgpnas.org The characterization of transition states through frequency calculations (identifying a single imaginary frequency) is a standard procedure in such studies. acs.org

Modeling of Non-Covalent Interactions in Anisole-d3 Complexes

Non-covalent interactions play a crucial role in determining the structure and properties of molecular complexes. Anisole, with its aromatic ring and oxygen atom, can participate in various non-covalent interactions, including hydrogen bonding and π-stacking. acs.org

Computational modeling is essential for characterizing these weak interactions. Studies on anisole complexed with molecules like water, methanol, carbon dioxide, and ammonia (B1221849) have utilized high-level quantum chemical methods to investigate the nature and strength of these interactions. rsc.orgacs.orgrsc.orgmarquette.edu For instance, in the anisole-methanol complex, computational studies have explored the competition between O-H···O and O-H···π hydrogen bonding, finding them to be nearly isoenergetic. rsc.orgnih.gov

The choice of computational method is critical for accurately describing non-covalent interactions. Dispersion-corrected DFT methods, such as B3LYP-D3, and high-level ab initio methods like CCSD(T) are often employed. rsc.orgrsc.org Symmetry-Adapted Perturbation Theory (SAPT) can also be used to decompose the interaction energy into physically meaningful components like electrostatics, exchange, induction, and dispersion, providing deeper insight into the nature of the bonding. acs.org

Table 2: Calculated Interaction Energies (kcal/mol) for Anisole Complexes

| Complex | Method | Interaction Energy | Reference |

| Anisole-CO2 | DFT-D3 | -2.32 | rsc.org |

| Anisole-Methanol (O-H···O) | CCSD(T)/AVTZ | Isoenergetic with O-H···π | rsc.org |

| Anisole-Methanol (O-H···π) | CCSD(T)/AVTZ | Isoenergetic with O-H···O | rsc.org |

Theoretical Study of Bond Dissociation Enthalpies in Deuterated Anisole Systems

Bond dissociation enthalpy (BDE) is a key thermodynamic parameter that measures the strength of a chemical bond. Theoretical calculations can provide accurate estimates of BDEs, offering insights into chemical reactivity and stability.

A systematic theoretical study of the O-CH3 BDE in a wide range of substituted anisoles has been performed using the G4 composite method. acs.org This study revealed that electronic effects of substituents significantly influence the BDE, with values spanning a range of over 20 kcal/mol. acs.org Electron-donating groups generally lower the BDE, while electron-withdrawing groups tend to increase it, although steric effects can also play a role. acs.org

While this study did not specifically focus on this compound, the principles and methods are directly applicable. The deuteration at the 2, 4, and 6 positions would be expected to have a minor, secondary isotope effect on the O-CH3 BDE, primarily through changes in zero-point vibrational energy. The primary factors influencing the BDE would still be the electronic nature of the substituents on the aromatic ring. Theoretical calculations are well-suited to quantify these subtle isotopic effects.

Anisole 2,4,6 D3 As a Tracer in Advanced Chemical and Environmental Research

Tracking Reaction Pathways and Intermediates in Complex Organic Transformations

The use of isotopically labeled compounds is a powerful technique for elucidating the mechanisms of complex organic reactions. Anisole-2,4,6-d3, with its deuterium (B1214612) atoms at the ortho and para positions, provides a clear spectroscopic marker to follow the course of a reaction.

In the study of electrophilic aromatic substitution, for instance, the position of the deuterium labels helps to determine the regioselectivity of the reaction and to identify the formation of intermediates. Research on the chlorination of anisole (B1667542) has shown that the reaction can proceed through different pathways, including direct substitution and addition-elimination mechanisms. pnas.org By using this compound, researchers can track the fate of the deuterium atoms and gain insights into which pathway is favored under specific reaction conditions. For example, in the chlorination of anisole, the major products are typically ortho- and para-chloroanisole. pnas.org The use of the deuterated tracer can help to quantify the kinetic isotope effect, which is the change in the rate of a reaction when one of the atoms in the reactants is replaced by one of its isotopes. This information is crucial for understanding the rate-determining step of the reaction.

A study on the bromination of anisole and this compound in aqueous acetic acid investigated the kinetics of the reaction in the presence and absence of various catalysts. niscpr.res.in The results provided insights into the reaction mechanism and the role of different catalytic species. niscpr.res.in

Below is a table summarizing the product distribution in the chlorination of anisole in a specific solvent:

| Product | Percentage Yield |

| 4-chloroanisole | 76% |

| 2-chloroanisole | 13.6% |

| 2,6-dichloroanisole | 2.1% |

| 2,4-dichloroanisole | 3.0% |

| 2,4,6-trichloroanisole (B165457) | 0.4% |

This data is based on the chlorination of unlabeled anisole and serves as an example of the types of products formed in such reactions. pnas.org

Applications in Fluid Dynamics and Combustion Diagnostics

Anisole and its deuterated analogues are increasingly being used as fluorescent tracers in fluid dynamics and combustion diagnostics. researchgate.netresearchgate.net The photophysical properties of anisole, such as its high fluorescence quantum yield, make it a suitable tracer for techniques like Planar Laser-Induced Fluorescence (PLIF). researchgate.net PLIF is used to visualize and quantify various parameters in fluid flows, including temperature, pressure, and species concentration. researchgate.net

The fluorescence spectrum and lifetime of anisole are sensitive to temperature and pressure, which allows for the use of two-line thermometry for temperature measurements. researchgate.netresearchgate.net Studies have shown a red-shift in the fluorescence spectrum of anisole with increasing temperature, providing a basis for this measurement technique. researchgate.net Anisole has been successfully applied as a fluorescent tracer for temperature measurements by LIF imaging. researchgate.net

The use of deuterated tracers like this compound can offer advantages in certain experimental setups, such as reducing spectral interferences from other species present in the system. The slightly different spectral properties of the deuterated compound can be exploited to distinguish its signal from that of the non-deuterated counterpart or other background fluorescence.

The following table presents data on the red-shift of anisole fluorescence with temperature:

| Temperature Increase | Red-shift in Fluorescence Spectrum |

| Every 100 K | 2 nm |

This data was obtained using a Nd:YAG laser with an excitation wavelength of 266 nm for anisole. researchgate.net

Environmental Tracing of Volatile Organic Compounds (VOCs)

Volatile Organic Compounds (VOCs) are a significant class of air pollutants with various indoor and outdoor sources. researchgate.netnih.gov Monitoring the sources, transport, and fate of VOCs in the environment is crucial for assessing their impact on air quality and human health. nih.gov Isotopically labeled compounds, including this compound, can be used as tracers in studies aimed at understanding the environmental behavior of VOCs.

By releasing a known amount of a deuterated tracer and monitoring its concentration at different locations, researchers can track the dispersion and transport of pollutants in the atmosphere. The distinct mass of the deuterated compound allows for its sensitive and selective detection using techniques like gas chromatography-mass spectrometry (GC-MS), even in the presence of high background levels of the non-deuterated compound. nih.gov

For example, in a study investigating the formation of 2,4,6-trichloroanisole (TCA), a compound that can cause cork taint in wine, anisole was identified as a potential precursor. researchgate.net The use of deuterated anisole in such studies could help to definitively trace the pathway of its transformation to TCA in environmental or industrial settings.

The table below lists some common VOCs and their sources, which are relevant to environmental tracing studies:

| Compound | Common Sources |

| Benzene | Industrial emissions, vehicular exhaust nih.gov |

| Toluene | Industrial emissions, vehicular exhaust nih.gov |

| Xylene | Industrial emissions, vehicular exhaust nih.gov |

| Formaldehyde | Building materials, combustion processes |

| Acetaldehyde | Industrial emissions, combustion processes |

This table provides examples of common VOCs and their general sources.

Future Perspectives and Emerging Research Avenues

Development of Advanced Deuteration Methodologies for Anisole (B1667542) Derivatives

The synthesis of selectively deuterated compounds like Anisole-2,4,6-d3 is a dynamic field of research, with a continuous drive towards more efficient, scalable, and cost-effective methods. researchgate.netnih.gov

Current and Emerging Techniques:

Catalytic Hydrogen Isotope Exchange (HIE): This remains a cornerstone for deuterium (B1214612) labeling. Recent advancements focus on developing novel catalysts to improve selectivity and efficiency. For instance, heavy alkali metal amides are showing promise for the directed HIE of aromatic ethers. acs.org Similarly, nanostructured iron catalysts and atomically dispersed Fe–P pair-site catalysts are being explored for the selective deuteration of (hetero)arenes using inexpensive D2O. nih.govacs.org Palladium-catalyzed methods are also being refined for late-stage C-H deuteration of arenes, which is particularly valuable in pharmaceutical research. acs.orgthieme-connect.com

Flow Synthesis: To address the limitations of traditional batch synthesis, flow synthesis methods using microwave reactors are being developed. tn-sanso.co.jp This approach offers higher reaction efficiency, better throughput, and easier process control, making it suitable for large-scale production of deuterated aromatic compounds. tn-sanso.co.jp

Photoredox and Thiol Catalysis: A recently reported dual catalysis approach allows for the controllable synthesis of aryl deuteromethyl ethers under mild conditions, using phenols as starting materials and inexpensive deuterium sources like D2O. nih.govresearchgate.net This method avoids high temperatures and high loadings of transition metal catalysts, offering a more sustainable synthetic route. nih.govresearchgate.net

Future Directions in Synthesis:

The development of new deuteration techniques is a continuing trend, with an emphasis on catalytic methods that offer improved selectivity and cost-effectiveness. wiseguyreports.com The ability to precisely control the degree of deuteration is a key area of research, as demonstrated by methods that can produce d1, d2, and d3 aryl deuteromethyl ethers. nih.govresearchgate.net Furthermore, there is a growing interest in late-stage deuteration, which allows for the introduction of deuterium into complex molecules at a late step in the synthetic sequence, a crucial capability for drug development. chemrxiv.orgnih.gov

Table 1: Comparison of Deuteration Methodologies for Aromatic Ethers

| Methodology | Catalyst/Reagent | Deuterium Source | Key Advantages | Challenges |

|---|---|---|---|---|

| Catalytic HIE | Heavy alkali metal amides, Fe nanoparticles, Pd complexes | D2/T2 gas, D2O | High selectivity, applicable to complex molecules | Catalyst cost and stability, potential side reactions |

| Flow Synthesis | Platinum on alumina | D2O | High throughput, efficient heating, scalable | Initial setup cost, catalyst deactivation |

| Dual Photoredox and Thiol Catalysis | Photoredox and thiol catalysts | D2O, CDCl3 | Mild conditions, controllable deuteration, metal-free | Substrate scope may be limited |

Integration of this compound with Multimodal Spectroscopic Techniques

This compound is an excellent probe for a variety of spectroscopic techniques due to the unique signature of the deuterium atoms. The integration of data from multiple spectroscopic methods, or multimodal spectroscopy, is a powerful approach for gaining a comprehensive understanding of molecular structure and dynamics. arxiv.orgresearchgate.net

Applications in Spectroscopy:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium labeling is widely used in NMR to simplify complex spectra and to study reaction mechanisms and molecular interactions. cymitquimica.com The absence of signals from the deuterated positions in ¹H NMR and the appearance of characteristic signals in ²H NMR can provide clear structural information.

Mass Spectrometry (MS): In mass spectrometry, deuterated compounds like this compound serve as excellent internal standards for quantitative analysis. The known mass shift of +3 allows for precise and accurate measurements, for example, in the analysis of multihalo-phenols and anisoles in wine. researchgate.net

Vibrational Spectroscopy (IR and Raman): The replacement of hydrogen with deuterium leads to a significant shift in the vibrational frequencies of the C-D bonds compared to C-H bonds. dtic.milajchem-a.com This isotopic shift is readily observable in IR and Raman spectra and can be used to assign vibrational modes and study intermolecular interactions, such as hydrogen bonding in the anisole-water complex. researchgate.netacs.orgru.nl

Future Trends:

The future of spectroscopic analysis lies in the synergistic use of multiple techniques. researchgate.net The development of large multimodal spectroscopic datasets for organic compounds will enable the use of machine learning and artificial intelligence to automate structure elucidation. arxiv.orgresearchgate.netchemrxiv.org this compound, with its well-defined spectroscopic properties, can serve as a valuable model compound in the development and validation of these new analytical workflows. The combination of vibrational spectroscopy and mass spectrometry imaging, for instance, can provide spatially resolved chemical information in complex samples. researchgate.net

Table 2: Spectroscopic Properties of this compound

| Spectroscopic Technique | Key Feature | Application |

|---|---|---|

| ¹H NMR | Absence of signals at 2, 4, 6 positions | Structural elucidation, simplification of spectra |

| ²H NMR | Presence of signals corresponding to D atoms | Isotopic labeling confirmation, mechanistic studies |

| Mass Spectrometry | M+3 mass shift | Internal standard for quantitative analysis |

| IR/Raman Spectroscopy | Shifted C-D vibrational frequencies | Vibrational mode assignment, study of intermolecular interactions |

Computational Refinements for Enhanced Predictive Capabilities in Deuterated Systems

Computational chemistry is an increasingly powerful tool for understanding and predicting the properties of molecules, including deuterated compounds. acs.org Theoretical calculations can provide insights that are difficult or impossible to obtain through experiments alone.

Current Computational Approaches:

Density Functional Theory (DFT): DFT calculations are widely used to model the properties of deuterated systems. For example, DFT has been used to study the hydrodeoxygenation of anisole on bimetallic catalysts and to investigate the kinetic isotope effects in hydrogen/deuterium transfer reactions. acs.orgrsc.org These calculations can help to elucidate reaction mechanisms and predict the outcomes of chemical reactions. acs.org

Quantum Mechanical Treatment of Nuclei: Advanced computational methods that treat atomic nuclei quantum mechanically are being developed to more accurately capture the differences between hydrogen and deuterium. fugaku100kei.jp These methods can account for nuclear quantum effects like zero-point energy and tunneling, which are crucial for understanding the behavior of deuterated molecules. acs.orgfugaku100kei.jp For instance, such calculations have been used to model the reaction of deuterated anisole as a proxy for understanding the mechanism of action of deuterated drugs. acs.orgfugaku100kei.jp

Future Directions in Computational Chemistry:

A major challenge in computational chemistry is to improve the accuracy of predictions for complex systems. This includes developing better methods for accounting for intermolecular interactions, such as van der Waals forces, which are important in molecular crystals. osti.gov The development of hybrid quantum-classical computational approaches and machine learning models holds promise for accelerating the design of new materials with desired properties, such as high-efficiency organic light-emitting diodes (OLEDs) based on deuterated emitters. researchgate.net For this compound, more refined computational models will lead to a better understanding of its spectroscopic properties, reactivity, and interactions with its environment.

Q & A

Q. What are the standard methodologies for synthesizing Anisole-2,4,6-d³, and how can isotopic purity be ensured?

Synthesis typically involves selective deuteration of anisole using acid-catalyzed H/D exchange or catalytic deuteration with deuterium gas. Key steps include:

- Reagent selection : Use of deuterated solvents (e.g., D₂O, CD₃OD) and catalysts (e.g., DCl for acid-mediated exchange).

- Purification : Chromatographic techniques (HPLC, GC) coupled with deuterium NMR to confirm isotopic incorporation at the 2,4,6 positions (https://chat.openai.com/c/Evidence%2016 ).

- Validation : Mass spectrometry (MS) to quantify deuteration levels and rule out isotopic scrambling. Cross-validation with elemental analysis ensures purity (https://chat.openai.com/c/Evidence%2017 ).

Q. Which analytical techniques are critical for characterizing Anisole-2,4,6-d³?

- NMR Spectroscopy : ¹H NMR identifies residual protons, while ²H NMR confirms deuteration sites. ¹³C NMR verifies structural integrity.

- Mass Spectrometry : High-resolution MS distinguishes isotopic patterns and quantifies deuterium incorporation.

- Infrared (IR) Spectroscopy : Detects vibrational shifts due to C-D bonds, confirming successful deuteration (https://chat.openai.com/c/Evidence%209%2C%2016 ).

Q. How should researchers design controlled experiments to study Anisole-2,4,6-d³ in reaction mechanisms?

- Variable isolation : Compare reaction kinetics of deuterated vs. non-deuterated anisole under identical conditions (temperature, solvent, catalyst).

- Control groups : Include non-deuterated analogs and internal standards to isolate isotopic effects.

- Data collection : Use time-resolved spectroscopy (e.g., UV-Vis) or quenching methods to track intermediate formation (https://chat.openai.com/c/Evidence%206%2C%2013 ).

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) of Anisole-2,4,6-d³ influence its reactivity in electrophilic substitution reactions?

- Experimental design : Perform competitive reactions between deuterated and protiated anisole using a common electrophile (e.g., nitration).

- Data analysis : Calculate KIE = (rate of protiated compound)/(rate of deuterated compound). Use Arrhenius plots to determine activation energy differences.

- Statistical validation : Apply ANOVA to assess significance of isotopic effects across replicates (https://chat.openai.com/c/Evidence%2013%2C%2018 ).

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. MS) when analyzing Anisole-2,4,6-d³?

- Cross-technique validation : Combine NMR (structural confirmation) with MS (isotopic distribution) and IR (bond-specific data).

- Computational modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts and isotopic mass patterns to align with empirical data (https://chat.openai.com/c/Evidence%2016%2C%2017 ).

- Error analysis : Quantify instrument-specific uncertainties (e.g., NMR sensitivity limits) using calibration curves (https://chat.openai.com/c/Evidence%209 ).

Q. How can researchers optimize deuteration efficiency while minimizing side reactions in Anisole-2,4,6-d³ synthesis?

- Parameter screening : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, reaction time).

- In-situ monitoring : Employ real-time techniques like FT-IR or Raman spectroscopy to detect intermediates (e.g., over-deuterated byproducts).

- Post-synthesis analysis : Liquid-liquid extraction or recrystallization to remove impurities; quantify yield via gravimetric analysis (https://chat.openai.com/c/Evidence%202%2C%2016 ).

Q. What ethical and safety considerations apply to handling deuterated compounds like Anisole-2,4,6-d³?

- Waste disposal : Follow protocols for deuterated waste segregation (e.g., incineration for organic solvents).

- Environmental impact : Assess biodegradability and toxicity using OECD guidelines.

- Ethical compliance : Adhere to institutional safety reviews (e.g., IBC approvals) for isotopic labeling studies (https://chat.openai.com/c/Evidence%205%2C%207 ).

Methodological Challenges and Solutions

Q. How to address incomplete deuteration in Anisole-2,4,6-d³?

- Stepwise deuteration : Use sequential H/D exchange at specific positions (e.g., 2- and 4-positions first) with tailored catalysts.

- Isotopic enrichment : Employ deuterium gas at elevated pressures (5–10 atm) to drive equilibrium toward deuteration (https://chat.openai.com/c/Evidence%2017 ).

Q. What statistical methods are appropriate for analyzing variability in isotopic labeling studies?

- Multivariate analysis : Principal Component Analysis (PCA) to cluster datasets from repeated syntheses.

- Error bars and confidence intervals : Use standard deviation (SD) for technical replicates and standard error (SE) for biological/chemical variability (https://chat.openai.com/c/Evidence%206%2C%2013 ).

Data Presentation and Publication

Q. How to structure a manuscript reporting Anisole-2,4,6-d³ research for high-impact journals?

- Abstract : Highlight isotopic novelty, methodological rigor, and mechanistic insights (≤200 words) (https://chat.openai.com/c/Evidence%2018 ).

- Methods : Detail deuteration protocols, analytical conditions (e.g., NMR frequency, MS ionization mode), and statistical tests.

- Results : Use tables to compare deuteration efficiencies, KIEs, and spectral data. Include raw data in appendices (https://chat.openai.com/c/Evidence%206%2C%2016 ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.